

synthesis and characterization of 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hexyl-3-methylimidazolium chloride

Cat. No.: B070133

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **1-Hexyl-3-methylimidazolium Chloride** ([C₆MIM]Cl)

Introduction

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [C₆MIM]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. As a member of the imidazolium-based family of ILs, it possesses unique properties such as low volatility, high thermal stability, and tunable solubility. These characteristics make it a versatile compound for applications including catalysis, organic synthesis, and electrochemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of [C₆MIM]Cl, intended for researchers and professionals in chemistry and drug development.

Physicochemical Properties

1-Hexyl-3-methylimidazolium chloride is an organic chloride salt where the cation is 1-hexyl-3-methylimidazolium. It is typically a clear, colorless to yellow, viscous liquid at room temperature. Its properties in aqueous solutions suggest it behaves like a short-chain cationic surfactant, exhibiting aggregation behavior.

Table 1: Physicochemical Data for **1-Hexyl-3-methylimidazolium Chloride**

Property	Value	Source
CAS Number	171058-17-6	
Molecular Formula	C ₁₀ H ₁₉ CIN ₂	
Molecular Weight	202.72 g/mol	
Melting Point	-3 °C	
Density	1.04 g/cm ³ (at 26 °C)	
Viscosity	3302 cP (at 35 °C)	
Refractive Index	1.5135-1.5175 (at 20°C)	

Synthesis of 1-Hexyl-3-methylimidazolium Chloride

The synthesis of [C₆MIM]Cl is typically achieved through a direct quaternization reaction, which involves the N-alkylation of 1-methylimidazole with 1-chlorohexane. This one-step method is straightforward and widely adopted.

```
// Reactants node1 [label="1-Methylimidazole", fillcolor="#F1F3F4", fontcolor="#202124"];
node2 [label="1-Chlorohexane", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product node3 [label="1-Hexyl-3-methylimidazolium\nchloride\n([C6MIM]Cl)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction arrow and conditions {rank=same; node1; node2;} node1 -> node3 [label="+\nEthyl
Acetate\n60-70°C, 11 days", arrowhead=normal, color="#34A853"]; node2 -> node3
[arrowhead=none, color="#34A853"]; }
```

- To cite this document: BenchChem. [synthesis and characterization of 1-Hexyl-3-methylimidazolium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070133#synthesis-and-characterization-of-1-hexyl-3-methylimidazolium-chloride\]](https://www.benchchem.com/product/b070133#synthesis-and-characterization-of-1-hexyl-3-methylimidazolium-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com